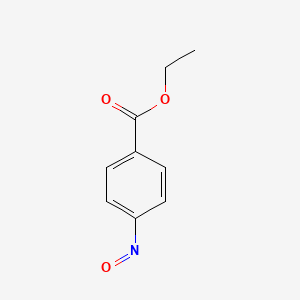

Ethyl 4-nitrosobenzoate

Description

Foundational Aspects of Aromatic Nitroso Compounds

Aromatic C-nitroso compounds are a fascinating class of molecules known for their distinctive properties and reactivity. nih.gov A key characteristic is their tendency to exist in equilibrium between monomeric and dimeric forms. nih.govacs.org In the solid state, most aromatic nitroso compounds exist as dimers, specifically as azodioxy compounds (Ar-N(O)=N-Ar), which are typically colorless or yellow. mdpi.com However, in solution or upon irradiation, these dimers can dissociate into their corresponding colored monomers (blue or green), a phenomenon that has led to research into their photochromic and thermochromic properties. mdpi.comat.uadokumen.pub

This reversible dimerization is sensitive to electronic and steric factors, making these compounds excellent models for studying reaction mechanisms, topochemical effects in the solid state, and intermolecular selectivity. nih.govat.ua The ability to functionalize the aromatic ring allows for the fine-tuning of these properties, enabling systematic studies in physical organic chemistry and spectroscopy. at.ua Some derivatives with strong electron-donating groups prefer the monomeric form even in the solid state. mdpi.com

The Significance of Functionalized Benzoate (B1203000) Esters in Organic Synthesis

Benzoate esters, the broader family to which ethyl 4-nitrosobenzoate belongs, are pivotal building blocks in organic synthesis. organic-chemistry.org Their ester functionality makes them versatile intermediates for creating a wide array of other compounds, including amides, alcohols, and aldehydes. rsc.orgnih.gov The aromatic ring of benzoate esters can be functionalized with various substituents, which modifies their chemical and physical properties, such as reactivity and photoluminescence. researchgate.net

Functionalized benzoate esters are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical properties. rsc.orgnih.govresearchgate.net For instance, they are used as precursors in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds and are key components in the synthesis of biologically active molecules like topoisomerase I inhibitors and fungicides. nih.govresearchgate.net The development of efficient, often metal-catalyzed, methods for their synthesis and subsequent transformation is an active area of research. researchgate.net

Current Research Trajectories Involving this compound

Current research involving this compound focuses on its unique reactivity as a dienophile and a radical-trapping agent. The nitroso group is a powerful electron-withdrawing group, making the compound a highly reactive participant in cycloaddition reactions.

Diels-Alder Reactions: The nitroso group can act as a dienophile in hetero-Diels-Alder reactions, a powerful method for constructing six-membered heterocyclic rings containing nitrogen and oxygen. nih.govwikipedia.org This reaction, often called the Nitroso Diels-Alder (NDA) reaction, proceeds under mild conditions and allows for the direct incorporation of a 1,4-amino-oxo group into a molecule. nih.gov The acyl nitroso variant, in particular, has been studied for its application in the synthesis of complex molecules, including amino acids like 5-methylornithine. nih.gov The reactivity and selectivity of the NDA reaction can be influenced by substituents on the aromatic ring of the nitroso compound. nih.gov

Spin-Trapping Agent: C-nitroso compounds are used as "spin traps" to detect and identify transient free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comwikipedia.org Short-lived radicals react with the nitroso compound to form a more stable nitroxide radical adduct, whose EPR spectrum provides information about the identity of the original radical. mdpi.comwikipedia.org While nitrones are more common, nitroso compounds like 2,4,6-tri-t-butylnitrosobenzene are valued because they can provide more detailed hyperfine information. rsc.org The unique structure of this compound makes it a potential candidate for specialized spin-trapping applications where specific electronic or solubility characteristics are required.

Synthetic Intermediate: Research has demonstrated the synthesis of this compound from related compounds. For example, it can be prepared from ethyl 4-aminobenzoate (B8803810). rsc.org It also serves as a precursor for other functionalized molecules. Its reduction, for instance, provides a route to ethyl 4-aminobenzoate, a key intermediate for local anesthetics. orgsyn.org

Chemical Data

Table 1: Physicochemical Properties of Ethyl 4-nitrobenzoate (B1230335) (Precursor) Note: Data for the direct precursor is provided for context, as comprehensive data for this compound is less commonly reported.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉NO₄ | solubilityofthings.comchemsynthesis.com |

| Molar Mass | 195.17 g/mol | solubilityofthings.com |

| Appearance | Pale yellow or colorless crystalline solid | solubilityofthings.com |

| Melting Point | 55-59 °C | chemsynthesis.com |

| Boiling Point | 182-186.3 °C | |

| CAS Number | 99-77-4 | chemsynthesis.com |

Table 2: Synthesis and Spectroscopic Data of Ethyl 4-nitrobenzoate

| Synthesis Method | Catalyst/Conditions | Yield | Spectroscopic Data (FTIR) | Source(s) |

| Esterification of 4-nitrobenzoic acid | H-MOR Zeolite, Microwave (300W) | 67% | C=O stretch: 1712 cm⁻¹; NO₂ peaks: 1520, 1366 cm⁻¹ | scirp.orgresearchgate.netresearchgate.net |

| Esterification of 4-nitrobenzoic acid | Indium, NH₄Cl | 90% | - | orgsyn.org |

Structure

3D Structure

Properties

CAS No. |

7476-79-1 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

ethyl 4-nitrosobenzoate |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6H,2H2,1H3 |

InChI Key |

QKVJSTCHTZXKHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Nitrosobenzoate

Strategies for Nitroso Group Incorporation

The formation of the C-N bond in the nitroso group on an aromatic ring is the cornerstone of synthesizing ethyl 4-nitrosobenzoate. This is most commonly achieved through the oxidation of the corresponding aniline (B41778) derivative.

Aniline Oxidation Routes for Nitrosoarene Formation

The oxidation of primary aromatic amines (anilines) to nitrosoarenes is a well-established method. mdpi.com This transformation can, however, lead to over-oxidation, yielding nitroarenes as byproducts. mdpi.com Consequently, the choice of oxidizing agent and reaction conditions is critical for selectively obtaining the desired nitroso compound.

A variety of oxidizing agents have been employed for this purpose, including Caro's acid (peroxomonosulfuric acid), hydrogen peroxide in the presence of catalysts, and oxone (potassium peroxymonosulfate). nih.gov For instance, hydrogen peroxide has been used with catalysts like peroxotungstophosphate, methylrhenium trioxide, and various molybdenum complexes to achieve high yields of substituted nitrosobenzenes. nih.gov The nature of the catalyst and the reaction temperature are crucial for selectivity. For example, in heteropolyacid-catalyzed oxidations with hydrogen peroxide, lower temperatures (e.g., 20°C) have been shown to favor the formation of nitrosoarenes, while higher temperatures (e.g., 60°C) lead to the corresponding nitroarenes. mdpi.com

A particularly effective and environmentally friendly oxidant for this transformation is Oxone®. researchgate.net It is often used in a biphasic system, which can improve reaction efficiency and yield. researchgate.net

Targeted Synthesis of Substituted Ethyl Nitrosobenzoates (e.g., Ethyl 4-Hydroxy-3-nitrosobenzoate)

The synthesis of substituted ethyl nitrosobenzoates follows similar principles of aromatic substitution and functional group manipulation. For instance, the synthesis of ethyl 4-hydroxy-3-nitrobenzoate would typically involve the nitration of a precursor like ethyl 4-hydroxybenzoate. It is important to note that direct nitrosation of phenols can also be a viable route to introduce a nitroso group.

Precursor Chemistry and Reaction Pathways

The primary precursor for the synthesis of this compound is ethyl 4-aminobenzoate (B8803810), also known as benzocaine. This compound is, in turn, synthesized from ethyl 4-nitrobenzoate (B1230335).

The synthesis of ethyl 4-nitrobenzoate can be achieved through the esterification of 4-nitrobenzoic acid with ethanol. scirp.org This reaction can be catalyzed by various acids, such as sulfuric acid or polyfluoroalkanesulfonic acid. researchgate.net Alternatively, methods using ultrasound or microwave irradiation in the presence of zeolite catalysts have been developed to promote this esterification in a more environmentally friendly manner. researchgate.net

The subsequent reduction of the nitro group in ethyl 4-nitrobenzoate to an amino group yields ethyl 4-aminobenzoate. This reduction can be carried out using various methods, including catalytic hydrogenation with platinum oxide or using reducing agents like indium in the presence of ammonium (B1175870) chloride. orgsyn.orgorgsyn.org

The final step is the selective oxidation of the amino group of ethyl 4-aminobenzoate to the nitroso group. A specific method for this transformation involves dissolving ethyl 4-aminobenzoate in a solvent like dichloromethane (B109758) and reacting it with an aqueous solution of Oxone®. This reaction is typically stirred at room temperature for a couple of hours to yield this compound.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic pathways for this compound focuses on maximizing the yield and purity of the final product while minimizing reaction times and environmental impact. Key parameters that are often optimized include the choice of oxidant, solvent, temperature, and reaction time.

While specific optimization studies for the synthesis of this compound are not extensively detailed in the available literature, principles from related reactions provide valuable insights. For the oxidation of anilines to nitrosoarenes, the choice of solvent can be critical. For example, in some photochemical syntheses of nitrosoarenes, trifluoroethanol (TFE) has been found to be a superior solvent, likely due to its ability to stabilize the nitroso species through hydrogen bonding. nih.govacs.org

The amount of oxidant used is another crucial factor. In a study on the oxidation of a related compound, an increase in the equivalents of the oxidizing agent, potassium permanganate, led to a higher yield, with an optimal amount identified for the reaction. sjf.ch

Temperature control is also paramount for achieving high selectivity for the nitroso compound over the nitro derivative. As mentioned earlier, lower temperatures generally favor the formation of the nitrosoarene. mdpi.com Furthermore, reaction time is a parameter that needs to be carefully controlled to ensure complete conversion of the starting material without promoting the formation of byproducts. sjf.ch

The following table summarizes the influence of various parameters on the synthesis of nitrosoarenes, based on findings from related reactions.

| Parameter | Influence on Reaction | Research Findings |

| Oxidant | Determines the efficiency and selectivity of the aniline oxidation. | Oxone® has been shown to be an efficient and environmentally friendly oxidant for preparing nitrosoarenes in high yields. researchgate.net In a comparative study for the oxidation of methyl 4-aminobenzoate, SeO2 was found to be a superior catalyst with hydrogen peroxide compared to others. researchgate.net |

| Solvent | Can affect the stability of the nitroso product and the reaction rate. | Trifluoroethanol (TFE) has been identified as a superior solvent in the photochemical synthesis of nitrosoarenes due to its stabilizing hydrogen-bonding network. nih.govacs.org |

| Temperature | Influences the selectivity between the nitroso and nitro products. | Lower temperatures (e.g., 20°C) favor the selective formation of nitrosoarenes, while higher temperatures (e.g., 60°C) tend to lead to the over-oxidized nitroarenes. mdpi.com |

| Reaction Time | Affects the conversion of the starting material and the formation of byproducts. | Optimal reaction times need to be determined to maximize the yield; both insufficient and excessively long reaction times can lead to lower yields. sjf.ch |

Chemical Transformations and Mechanistic Investigations of Ethyl 4 Nitrosobenzoate

Condensation Reactions as Key Synthetic Steps

Condensation reactions involving ethyl 4-nitrosobenzoate are fundamental to the synthesis of larger, functionalized molecules. These reactions typically involve the reaction of the nitroso group with an amine to form an azo linkage.

Formation of Tetraazo-tetracarboxylic Acids (e.g., with Tetrakis(p-aminophenyl)methane)

A notable application of this compound is in the synthesis of extended tetrahedral molecules, such as tetraazo-tetracarboxylic acids. rsc.org This is achieved through a condensation reaction with a tetra-functional amine like tetrakis(p-aminophenyl)methane. rsc.orgrsc.org

Table 1: Synthesis of Et4MTA via Condensation Reaction

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |

| This compound | Tetrakis(p-aminophenyl)methane | Acetic acid, Methanol | 2 days | Et4MTA | 64% |

This table summarizes the key parameters for the synthesis of the ethyl ester precursor to tetraazo-tetracarboxylic acid.

Role in Azo Compound Synthesis

The nitroso group of this compound is a key functional group for the formation of the azo (-N=N-) linkage, a critical component in a wide range of compounds, including dyes, photoswitches, and therapeutic agents.

Reactivity in Hydrazine (B178648) Precursor Formation

This compound plays a role in the synthesis of hydrazine precursors, which are important intermediates for various applications, including bioconjugation. nih.gov The process involves the reduction of a nitro-containing compound to an amine, which is then reacted with this compound in the presence of acetic acid. nih.gov This reaction, typically carried out in toluene (B28343) at elevated temperatures, yields the desired azo-containing hydrazine precursor. nih.gov For instance, the reaction of a crude diamino product with this compound and acetic acid at 90 °C overnight under an argon atmosphere afforded a bright red foamy product in 58% yield after purification. nih.gov

Integration into Retinoid Compounds

The synthesis of certain retinoid compounds utilizes this compound to introduce an azo linkage. googleapis.comgoogle.com In a multi-step synthetic sequence, a 3,4-dihydro-7-amino-1(2H)-naphthalenone derivative is reacted with a nitroso compound, such as this compound, in glacial acetic acid. google.com This reaction forms an azo compound that is a precursor to the final retinoid derivative. googleapis.comgoogle.com The resulting azo compound can be further modified, for example, by reaction with sodium bis(trimethylsilyl)amide and 2-N,N-bis(trifluoromethylsulfonyl)amino-5-chloropyridine to yield 4-trifluoromethylsulfonyloxy derivatives. googleapis.com

Preparation of Azobenzene-Based Systems

This compound is a valuable reagent in the Mills reaction, a classic method for forming azobenzenes. beilstein-journals.orgbeilstein-journals.org This reaction involves the condensation of a nitroso compound with an aniline (B41778) derivative. beilstein-journals.orgbeilstein-journals.org For example, sulfanilamide (B372717) can be reacted with in situ generated nitroso compounds, including one derived from ethyl 4-aminobenzoate (B8803810), to produce azobenzene (B91143) sulfonamides. beilstein-journals.org In one instance, the reaction of a nitroso compound generated from ethyl 4-aminobenzoate with sulfanilamide resulted in the formation of an ethyl ester azobenzene in a quantitative yield of 99%. beilstein-journals.org

Reactivity with Specific Metal Complexes and Organometallic Species

The reactivity of this compound extends to reactions with organometallic species. While specific, detailed examples of its direct reaction with metal complexes are not extensively documented in the provided context, the broader field of organometallic chemistry suggests potential interactions. Organometallic compounds, which feature carbon-metal bonds, exhibit a wide range of reactivities. uomustansiriyah.edu.iqmsu.edu The stability and reactivity of these compounds are influenced by the nature of the organic ligands and the metal. britannica.com

Transition metal organometallic compounds are particularly common and their reactivity is dictated by the ligands attached to the metal center. ksu.edu.sa Reactions can involve ligand dissociation, substitution, oxidative addition, or reductive elimination. uomustansiriyah.edu.iq For instance, the reaction of a nitroso compound with an organometallic reagent could potentially lead to the formation of new carbon-nitrogen bonds or influence the electronic properties of the metal center.

Furthermore, the synthesis of precursors to this compound, such as ethyl 4-aminobenzoate, can be achieved through reductions mediated by metals like indium. orgsyn.org This highlights the interplay between organometallic reagents and the synthesis of the nitroso compound itself. The reactivity of organometallic compounds is a complex field, and the specific interactions with this compound would depend on the nature of the metal, its ligands, and the reaction conditions. researchgate.net

Examination of the Nitroso Monomer-Dimer Equilibrium

Aromatic C-nitroso compounds, including this compound, exhibit a characteristic equilibrium between a monomeric and a dimeric form. nih.govacs.org In solution, this equilibrium is dynamic, with the monomer typically being the favored species under ambient conditions. nih.gov The monomeric form is often identifiable by a distinct blue or green color. semanticscholar.org

The dimeric forms are azodioxides, which can exist as either Z (cis) or E (trans) isomers. nih.gov In the solid state, nitrosoarenes commonly exist as these dimeric structures, predominantly in the E-configuration. acs.org Lowering the temperature of a solution shifts the equilibrium toward the dimer. nih.govresearchgate.net This dimerization is a reversible process, a property that can be harnessed for the development of novel functional materials. nih.gov The ability of water as a solvent can also influence the equilibrium, appearing to stabilize the polar dimer structure. semanticscholar.org

The monomer-dimer equilibrium of nitrosoarenes is the basis for their observed photochromic and thermochromic properties, particularly in the solid state. nih.govresearchgate.net This behavior represents a molecular "OFF-ON" switch controlled by light and heat. nih.govresearchgate.net

Photochromism : Under cryogenic conditions (e.g., 12 K), the dimeric form (azodioxide) can be converted to the monomeric form through UV irradiation. researchgate.net This photodissociation breaks the bond between the two nitrogen atoms. The process can be reversed by irradiation with visible light. researchgate.net

Thermochromism : The monomeric form, generated photochemically at low temperatures, can revert to the dimer thermally. nih.govresearchgate.net Warming the system above a certain critical temperature (e.g., >170 K for some nitrosoarenes) induces redimerization. researchgate.net For p-bromonitrosobenzene, this transformation cycle of photodissociation and thermal redimerization has been shown to be repeatable. researchgate.net This reversible control over the chemical bond makes these compounds interesting for applications in supramolecular chemistry and materials science. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of Ethyl 4 Nitrosobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

While specific, verified experimental ¹H NMR data for isolated Ethyl 4-nitrosobenzoate is not readily found in broad literature surveys, the expected proton environments can be predicted based on its structure. The molecule contains two key sets of protons: those of the ethyl group and those on the aromatic ring.

Ethyl Protons : The ethyl group (-CH₂CH₃) would present as two distinct signals. The methylene (B1212753) protons (-CH₂) adjacent to the ester oxygen would appear as a quartet downfield due to the deshielding effect of the oxygen. The terminal methyl protons (-CH₃) would appear as a triplet upfield, coupled to the adjacent methylene group.

Aromatic Protons : The benzene (B151609) ring is para-substituted, which would lead to a characteristic splitting pattern for the aromatic protons. The two protons ortho to the ester group would be chemically equivalent, as would the two protons ortho to the nitroso group. This would likely result in two distinct doublet signals.

For comparison, the closely related compound Mthis compound has been analyzed. nih.gov Its ¹H NMR spectrum shows signals for the aromatic protons, providing a reference for the electronic environment created by the nitroso and ester groups on the benzene ring. nih.gov

Similar to ¹H NMR, published experimental ¹³C NMR data for this compound is sparse. However, analysis of its structure allows for the prediction of its carbon signals. Key expected signals include:

The carbonyl carbon (C=O) of the ester group, which would be significantly downfield.

Four distinct signals for the aromatic carbons, including the two carbons bonded to the substituents (C-COOEt and C-N=O) and the four protonated carbons.

Two signals for the ethyl group carbons (-CH₂- and -CH₃).

Data for Mthis compound is available and shows the expected aromatic and carbonyl carbon signals, confirming the general chemical shift regions for these functional groups in this type of structure. nih.govnih.gov Studies on various substituted nitrosobenzenes show that the chemical shift of the carbon attached to the nitroso group is highly sensitive to the group's orientation relative to the aromatic ring. rsc.org

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₃ | ~1.4 | Triplet | ~14 |

| -CH₂- | ~4.4 | Quartet | ~61 |

| Ar-H (ortho to COOEt) | ~8.1-8.3 | Doublet | ~130-132 |

| Ar-H (ortho to N=O) | ~7.9-8.1 | Doublet | ~122-124 |

| Ar-C (ipso to COOEt) | - | - | ~130-135 |

| Ar-C (ipso to N=O) | - | - | ~160-165 |

| C=O | - | - | ~165 |

Note: These are estimated values based on standard chemical shift ranges and data from analogous structures.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning NMR signals, especially in complex molecules. While specific 2D NMR studies on isolated this compound are not detailed in the literature, their application is crucial in reactions where it is used as a starting material.

For instance, in the synthesis of complex tetrahedral tetraazo-tetracarboxylic acids from this compound, 2D NMR experiments like ¹H,¹³C-HSQC and ¹H,¹³C-HMBC were essential for the complete molecular structure determination of the final product. These techniques allow for the definitive assignment of proton and carbon signals by showing correlations between coupled nuclei, confirming that the starting material was incorporated as expected.

NMR spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions. In syntheses involving this compound, NMR is routinely used to characterize the final products, thereby confirming the consumption of the starting material and the successful formation of the new compound. For example, the synthesis of various N-aryl pyrroles uses this compound as a reactant, and the structure of the resulting pyrrole (B145914) products is confirmed by ¹H and ¹³C NMR. Similarly, its use in the synthesis of secondary amines is verified by detailed NMR analysis of the products.

The synthesis of this compound itself from Ethyl 4-aminobenzoate (B8803810) can be monitored to completion using chromatographic methods like TLC, with NMR serving as the ultimate confirmation of the product's identity. nih.gov Furthermore, this compound is proposed as a transient intermediate in the hydrogenation of Ethyl 4-nitrobenzoate (B1230335), a reaction pathway that can be investigated using spectroscopic methods.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key functional groups are the nitroso group (N=O), the ester group (C=O, C-O), and the substituted aromatic ring.

The IR spectrum would be expected to show strong, characteristic absorption bands for these groups. Aromatic nitroso compounds typically exhibit an N=O stretching vibration in the region of 1500-1520 cm⁻¹. The ester's carbonyl (C=O) group would produce a very strong absorption band around 1720 cm⁻¹, while the C-O single bond stretches would appear in the 1100-1300 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|---|

| Nitroso | N=O | Stretch | ~1500 - 1520 |

| Ester Carbonyl | C=O | Stretch | ~1715 - 1730 |

| Ester C-O | C-O | Stretch | ~1250 - 1300 (asymmetric) |

| Ester C-O | C-O | Stretch | ~1000 - 1100 (symmetric) |

| Aromatic Ring | C=C | Stretch | ~1600, ~1475 |

| Aromatic Ring | C-H | Out-of-plane bend | ~850 (para-substitution) |

Note: These are general frequency ranges and can vary based on molecular structure and sample state.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

The molecular formula of this compound is C₉H₉NO₃. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The expected monoisotopic mass is approximately 179.0582 g/mol . In an MS experiment, the molecule would be expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass.

Common fragmentation pathways for a molecule like this compound would involve the cleavage of the ester group. Plausible fragment ions that could be observed in the mass spectrum include:

[M - C₂H₅]⁺ : Loss of the ethyl radical.

[M - OC₂H₅]⁺ : Loss of the ethoxy radical, which would result in a benzoyl cation derivative. This is often a prominent peak for ethyl esters.

[M - CO₂C₂H₅]⁺ : Loss of the entire ethyl ester group, leaving a nitrosobenzene (B162901) cation.

Loss of NO or other small neutral molecules from the parent or fragment ions.

While direct mass spectra for this compound are not detailed in the searched literature, the use of HRMS and ESI-MS is frequently reported for the characterization of products derived from it, underscoring the technique's importance in its chemistry.

X-ray Crystallography for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction analysis for this compound is not publicly available in the current body of scientific literature. However, to provide insight into the solid-state structure of a closely related compound, the following section details the crystallographic data for ethyl 4-nitrobenzoate. The structural similarity between the nitro and nitroso functional groups allows for a reasonable approximation of the molecular packing and geometry.

The solid-state structure of ethyl 4-nitrobenzoate has been determined by single-crystal X-ray crystallography, providing precise details of its molecular conformation and intermolecular interactions. The compound crystallizes in the monoclinic space group P2₁/c.

The molecular structure reveals a planar benzene ring. The ethyl ester group is nearly coplanar with the aromatic ring, a common feature in benzoate (B1203000) esters that allows for extended π-conjugation. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the molecule and its crystal packing.

Crystallographic Data for Ethyl 4-nitrobenzoate

| Parameter | Value |

| Chemical Formula | C₉H₉NO₄ |

| Formula Weight | 195.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.965(2) |

| b (Å) | 9.988(2) |

| c (Å) | 8.549(2) |

| α (°) | 90 |

| β (°) | 106.49(3) |

| γ (°) | 90 |

| Volume (ų) | 896.9(3) |

| Z | 4 |

| Density (calculated) | 1.446 g/cm³ |

Selected Bond Lengths and Angles for Ethyl 4-nitrobenzoate

| Bond/Angle | Length (Å) / Angle (°) |

| C-C (aromatic) | 1.375(3) - 1.388(3) |

| C-N | 1.478(3) |

| N-O | 1.221(2) - 1.225(2) |

| C=O | 1.204(3) |

| C-O (ester) | 1.336(3) |

| O-C-C (ester) | 109.2(2) |

| O-N-O | 123.4(2) |

Theoretical and Computational Chemistry Studies on Ethyl 4 Nitrosobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

A thorough search of scientific databases reveals no specific peer-reviewed studies detailing Density Functional Theory (DFT) calculations for the electronic structure of Ethyl 4-nitrosobenzoate. DFT is a widely used computational method for investigating the electronic properties of molecules, such as orbital energies (HOMO, LUMO), electron density distribution, and electrostatic potential maps. wikipedia.org Such calculations provide fundamental insights into a molecule's stability and reactivity. asrjetsjournal.org

For analogous aromatic compounds, DFT has been used to understand the effects of different substituents on electronic properties. researchgate.net For instance, studies on related nitro compounds have calculated parameters like HOMO-LUMO energy gaps to predict electronic behavior. mdpi.com However, specific data, such as calculated orbital energies or molecular electrostatic potential values for this compound, are not available in the cited literature.

Prediction of Reactivity and Reaction Pathways

There is no available research that specifically predicts the reactivity and reaction pathways of this compound using computational methods. Theoretical chemistry can predict reaction mechanisms, identify transition states, and calculate activation energies, offering a deeper understanding of how a molecule might behave in chemical reactions. nih.govcecam.org

Studies on other organic molecules, such as nitrosoalkenes, have utilized computational approaches to explore reaction pathways, for example, in cycloaddition reactions. frontiersin.org These studies often analyze Frontier Molecular Orbitals (FMO) to predict the regioselectivity and stereoselectivity of reactions. frontiersin.org Similar computational investigations focusing on the nitroso group and ester functionality of this compound have not been published. General principles of reactivity for aromatic compounds are often correlated with electronic parameters, but specific computational models or predicted pathways for this molecule are absent from the literature. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analyses or molecular dynamics (MD) simulations for this compound are not documented in the scientific literature. Conformational analysis is used to identify the most stable three-dimensional arrangements of a molecule, which is crucial for understanding its physical properties and biological interactions. libretexts.org Molecular dynamics simulations provide a way to observe the motion of atoms in a molecule over time, offering insights into its dynamic behavior and flexibility. nih.govrsc.org

While conformational studies have been performed on similar structures, such as ethyl- and n-propylbenzenes, to identify stable conformers and rotational energy barriers, this specific analysis has not been extended to this compound. dtic.mil MD simulations are powerful tools for exploring complex systems, but their application to understand the structural dynamics of this compound has not been reported.

Mechanistic Biological Research Applications of Ethyl 4 Nitrosobenzoate in Vitro

Investigation of Chemical Interactions with Biological Macromolecules

The primary application of Ethyl 4-nitrosobenzoate in mechanistic biological research has been in the study of its interactions with proteins, particularly hemoglobin. These in vitro studies provide a controlled environment to elucidate the molecular steps involved in the toxicological effects of nitroso compounds.

Studies on Oxidative Degradation Mechanisms of Hemoglobin in vitro

Research has employed this compound as part of a broader investigation into the oxidative degradation of hemoglobin by nitrosoarenes. These studies are crucial for understanding the molecular basis of hemolytic anemia induced by certain aromatic compounds.

The proposed mechanism for the oxidative degradation of hemoglobin by nitrosobenzenes, including this compound, involves a cyclic process within the erythrocyte. d-nb.info This process begins with the reduction of the nitrosoarene to its corresponding arylhydroxylamine. d-nb.info This reduction is followed by the re-oxidation of the arylhydroxylamine back to the nitroso compound, a reaction that concurrently generates reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). d-nb.info The accumulation of hydrogen peroxide within the cell then leads to the oxidative cleavage of the heme prosthetic group of hemoglobin, initiating the degradation of the protein. d-nb.info This cascade of reactions can ultimately lead to the formation of Heinz bodies, which are aggregates of denatured hemoglobin, and contribute to hemolysis. nih.gov

Studies have shown that while many substituted nitrosobenzenes that act as ligands for ferrohemoglobin cause hemolysis, the hemolytic effect appears to be more closely related to the ease of their reduction to arylhydroxylamines rather than their direct binding properties as ligands. d-nb.info The ester group in this compound influences its electronic properties and, consequently, its reactivity in this cycle.

Exploration of Substituent Effects on Bio-Chemical Reactivity

The chemical structure of this compound, with its ethyl ester group at the para-position, makes it a useful tool for studying how different functional groups affect the biochemical reactivity of the nitroso moiety. The electronic nature of the substituent on the benzene (B151609) ring can significantly alter the reactivity of the nitroso group towards biological targets like hemoglobin.

The reactivity of para-substituted nitrosobenzenes with human hemoglobin has been shown to follow a linear free energy relationship, which can be described by the Hammett equation. nih.gov This equation relates the reaction rate constants to the electronic properties of the substituents. Specifically, the logarithm of the apparent second-order rate constants for the binding of para-substituted nitrosobenzenes to the cysteine residues (Cys-β93) in hemoglobin is linearly proportional to the Hammett sigma constant (σp) of the substituent. nih.gov The positive reaction constant (ρ) of 1.7 indicates that electron-withdrawing substituents accelerate the reaction, while electron-donating substituents slow it down. nih.gov

The ethyl ester group (-COOEt) of this compound is an electron-withdrawing group, which would be expected to enhance the reactivity of the nitroso group towards nucleophilic sites on hemoglobin, such as the thiol group of cysteine residues. nih.gov This is in contrast to electron-donating groups, like the methyl group in 4-nitrosotoluene or the ethoxy group in 4-nitrosophenetole, which decrease the reactivity. nih.gov The table below, derived from studies on related para-substituted nitrosobenzenes, illustrates this trend.

| Substituent | Hammett Constant (σp) | Relative Reactivity Trend |

| -Cl (in 4-chloronitrosobenzene) | +0.23 | High |

| -CH₃ (in 4-nitrosotoluene) | -0.17 | Low |

| -OC₂H₅ (in 4-nitrosophenetole) | -0.24 | Very Low |

| -COOC₂H₅ (in this compound) | ~+0.45 | Expected to be High |

This interactive data table is based on the principles and data from Eyer & Lierheimer (1987). The value for this compound is an estimation based on its Hammett constant to illustrate the expected trend.

The higher affinity for hemoglobin's iron and the faster rate of covalent binding to sulfhydryl groups are observed for nitrosobenzenes with more electron-withdrawing substituents. nih.gov Therefore, this compound is predicted to be a potent agent in the oxidative degradation of hemoglobin due to the electronic influence of its ethyl ester group. These studies on substituent effects are critical for predicting the toxicological potential of various nitroaromatic compounds and for designing molecules with specific biological activities.

Q & A

Q. What are the optimal synthetic conditions for preparing Ethyl 4-nitrosobenzoate from ethyl 4-aminobenzoate?

this compound is synthesized via oxidation of ethyl 4-aminobenzoate using oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) in a biphasic system (dichloromethane/water) at room temperature. Key parameters include:

- Reaction time : 2 hours (monitored by color change from colorless to green).

- Workup : Sequential washing with 1 M HCl and NaHCO₃-saturated solution to remove acidic/byproduct impurities.

- Yield : 75% after purification via solvent evaporation under reduced pressure . Characterization involves NMR (δ 8.07–8.13 ppm for aromatic protons) and IR spectroscopy (ν(C=O) at 1703 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : Identifies ethyl ester protons (δ 1.24 ppm, triplet) and aromatic protons (δ 8.07–8.13 ppm).

- IR spectroscopy : Confirms the nitroso group (ν(C–N) at 1529 cm⁻¹) and ester carbonyl (ν(C=O) at 1703 cm⁻¹).

- Elemental analysis : Validates purity (e.g., N%: calculated 7.82%, measured 7.89%) .

- UV-Vis spectroscopy : Used in thin-film applications to monitor electronic transitions .

Q. How is this compound utilized in synthesizing azo-linked polymers?

It undergoes condensation reactions with polyamines (e.g., tetrakis(p-aminophenyl)methane) in acetic acid/methanol under inert conditions. The nitroso group facilitates coupling to form tetra-azo structures (e.g., Et4MTA), confirmed by NMR (δ 8.19 ppm for azo-linked aromatic protons) and HR-MS .

Advanced Research Questions

Q. What mechanistic role does this compound play in forming thorium-based metal-organic frameworks (Th-MOFs)?

The nitroso group undergoes in situ reductive dimerization during Th-MOF assembly. This process stabilizes Th₆-oxo clusters, enabling the formation of face-centered cubic (fcu) topology. The symmetry of the Th cluster and nitroso dimerization kinetics dictate the final MOF structure .

Q. How can reaction conditions be optimized to prevent side reactions during this compound-mediated azo coupling?

Critical factors include:

- Solvent choice : Glacial acetic acid enhances nitroso electrophilicity while suppressing sulfonation/oxidation side reactions.

- Temperature control : Reactions performed at ambient temperature (25°C) minimize nitroso group decomposition.

- Purification : Sequential NaHCO₃ washing removes unreacted amines, and recrystallization (DCM/pentane) isolates the azo product .

Q. What analytical challenges arise in studying the stability of the nitroso functional group in this compound?

- Thermal instability : Nitroso compounds degrade at elevated temperatures; differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds.

- Light sensitivity : UV-Vis spectroscopy under controlled illumination reveals photo-isomerization or degradation pathways .

- Competing redox reactions : Cyclic voltammetry can identify redox-active intermediates during MOF synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.